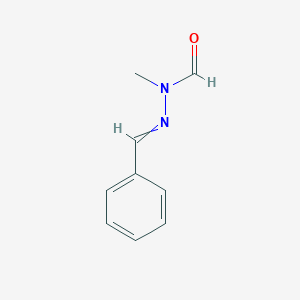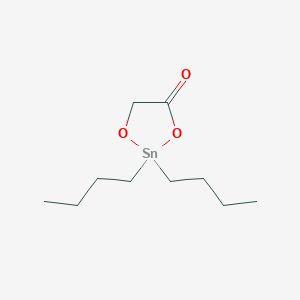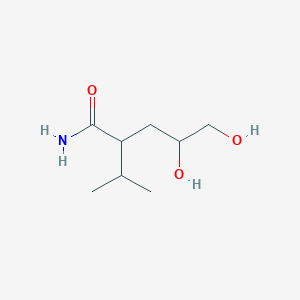
N-(2-Butanamidoethyl)-3-ethylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Butanamidoethyl)-3-ethylhexanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamidoethyl group attached to a 3-ethylhexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butanamidoethyl)-3-ethylhexanamide can be achieved through a multi-step process involving the following key steps:
Formation of 2-Butanamidoethylamine: This intermediate can be synthesized by reacting butanoyl chloride with ethylenediamine under basic conditions.
Acylation Reaction: The 2-Butanamidoethylamine is then reacted with 3-ethylhexanoyl chloride in the presence of a base such as triethylamine to form this compound.
The reaction conditions typically involve maintaining the reaction mixture at a low temperature (0-5°C) during the addition of the acyl chloride to control the exothermic reaction. The reaction is then allowed to proceed at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Butanamidoethyl)-3-ethylhexanamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of amides.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Hydrolysis: Butanoic acid and 3-ethylhexanamide.
Reduction: 2-Butanamidoethylamine and 3-ethylhexanamine.
Substitution: Various substituted amides depending on the electrophile used.
Scientific Research Applications
N-(2-Butanamidoethyl)-3-ethylhexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound for studying amide bond formation and cleavage.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of N-(2-Butanamidoethyl)-3-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide bond in the compound can form hydrogen bonds with active site residues of enzymes, influencing their activity. Additionally, the hydrophobic 3-ethylhexanamide moiety can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Butanamidoethyl)-3-methylhexanamide
- N-(2-Butanamidoethyl)-3-ethylpentanamide
- N-(2-Butanamidoethyl)-3-ethylheptanamide
Uniqueness
N-(2-Butanamidoethyl)-3-ethylhexanamide is unique due to its specific structural features, such as the presence of both a butanamidoethyl group and a 3-ethylhexanamide backbone. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
61796-96-1 |
|---|---|
Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
N-[2-(butanoylamino)ethyl]-3-ethylhexanamide |
InChI |
InChI=1S/C14H28N2O2/c1-4-7-12(6-3)11-14(18)16-10-9-15-13(17)8-5-2/h12H,4-11H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
RKHKQHOXUZLQPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CC(=O)NCCNC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14563554.png)
![N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide](/img/structure/B14563563.png)

![Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14563565.png)


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine](/img/structure/B14563587.png)
![1-[(10-Methylanthracen-9-YL)methyl]pyridin-1-ium perchlorate](/img/structure/B14563590.png)


